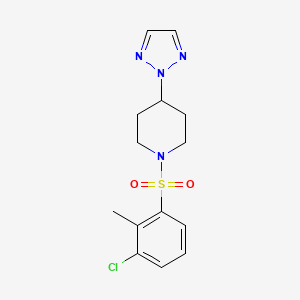
1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonyl piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. This method has been applied to prepare a variety of derivatives, which are then characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of sulfonyl piperidine derivatives has been extensively studied through spectroscopic techniques and X-ray crystallography. For example, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol shows that the piperidine ring adopts a chair conformation, with the geometry around the sulfur atom being comparable to the classic tetrahedral value. This structure exhibits both inter- and intramolecular hydrogen bonds (Girish et al., 2008).
Chemical Reactions and Properties
Sulfonyl piperidine derivatives exhibit a range of chemical reactions, including antimicrobial activities. The structure-activity relationship studies reveal that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences their antibacterial activity. Some derivatives have shown potent antimicrobial activities against various pathogens, highlighting the impact of molecular structure on biological efficacy (Vinaya et al., 2009).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Compounds structurally related to 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have been noted for their antimicrobial properties. For instance, certain derivatives have shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009). Similarly, novel amalgamations of triazoles, piperidines, and thieno pyridine rings exhibited moderate to good antifungal activity, specifically against Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans (Darandale et al., 2013).
Potential in Cancer Treatment
Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to the compound of interest, have shown promise as anticancer agents. These compounds demonstrated strong anticancer activity relative to the reference drug doxorubicin (Rehman et al., 2018).
Structural and Crystallographic Analysis
The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which shares a structural similarity, has been synthesized and its structure was confirmed through X-ray crystallography. The analysis revealed specific conformational and geometric characteristics, such as the chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Bioactivity in Enzyme Inhibition
A series of benzenesulfonamides, incorporating structural elements similar to 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, were found to be potent inhibitors of various human carbonic anhydrase isozymes. This includes the tumor-associated isoforms hCA IX and XII, making them relevant in the context of cancer research (Alafeefy et al., 2015).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-11-13(15)3-2-4-14(11)22(20,21)18-9-5-12(6-10-18)19-16-7-8-17-19/h2-4,7-8,12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNGZIBHPJNCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

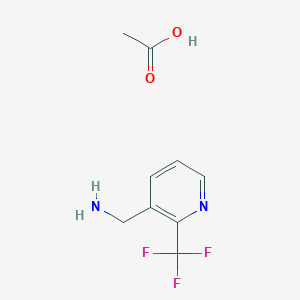
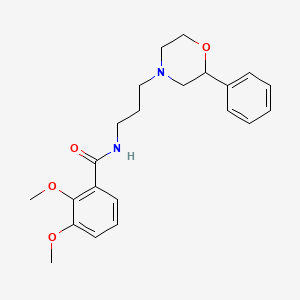

![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)
![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
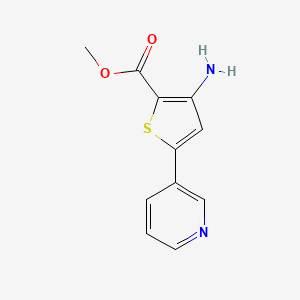
![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)
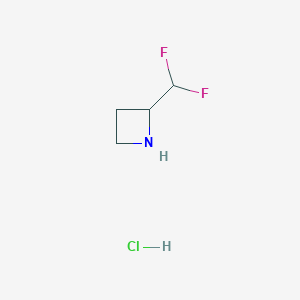
![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)
![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2491455.png)